4,4-Dimethylhex-5-en-3-one

Description

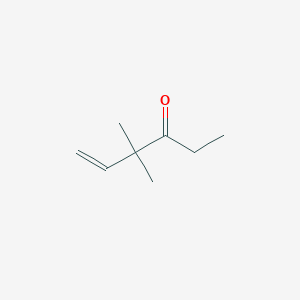

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylhex-5-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-7(9)8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKMYXZJPQALCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspectives and Evolution of Research Interest

Interest in α,β-unsaturated ketones as a class is long-standing in organic chemistry, largely due to their prevalence in natural products and their utility in fundamental transformations like the Claisen-Schmidt and aldol (B89426) condensations. tjpr.org These reactions provided the early foundation for carbon-carbon bond formation.

While specific historical details for 4,4-Dimethylhex-5-en-3-one are not extensively documented in early literature, the research interest in it and similar structures has evolved with the advancement of synthetic chemistry. Initially, such compounds were likely seen as simple variations within the broader class of unsaturated ketones.

Modern research, however, has highlighted the specific utility of sterically defined building blocks like this compound. For instance, recent academic work, such as a doctoral dissertation from the University of Vermont, details its preparation for use in generating vinyl cations to synthesize cyclopentenone rings, demonstrating its role in contemporary, sophisticated synthetic strategies. uvm.edu This marks a shift from general studies of the ketone class to targeted applications of a specific molecule to solve complex synthetic challenges. The development of new catalytic processes, including copper-catalyzed additions and olefin metathesis, has further expanded the synthetic possibilities for compounds like this compound, allowing them to be incorporated into complex targets with greater efficiency and selectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethylhex 5 En 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 4,4-Dimethylhex-5-en-3-one is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The vinyl group, the ethyl group, and the gem-dimethyl groups each give rise to characteristic resonances.

The protons of the vinyl group (-CH=CH₂) are expected to appear in the downfield region of the spectrum, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. This system will display a characteristic AXM spin system with complex splitting patterns. The proton on the carbon adjacent to the carbonyl group (C5-H) will be a doublet of doublets, coupling to the two terminal vinyl protons. The two terminal protons (C6-H₂) will be diastereotopic and show distinct chemical shifts and coupling patterns, appearing as doublets of doublets.

The methylene protons (-CH₂-) of the ethyl group are predicted to resonate around 2.6 ppm. Their proximity to the electron-withdrawing carbonyl group causes a downfield shift. This signal is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group will appear further upfield, around 1.1 ppm, as a triplet.

The six protons of the two methyl groups attached to the quaternary carbon (C4) are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum, around 1.2 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (CH₃) | ~1.1 | Triplet (t) | J ≈ 7.5 |

| H-2 (CH₂) | ~2.6 | Quartet (q) | J ≈ 7.5 |

| 4-CH₃ | ~1.2 | Singlet (s) | - |

| H-5 | ~6.0-6.2 | Doublet of doublets (dd) | J ≈ 17.5, 10.5 |

| H-6 (trans) | ~5.2-5.4 | Doublet of doublets (dd) | J ≈ 17.5, 1.5 |

| H-6 (cis) | ~5.1-5.3 | Doublet of doublets (dd) | J ≈ 10.5, 1.5 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically distinct carbon atom in this compound will give rise to a separate signal.

The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm for ketones. The sp² hybridized carbons of the vinyl group (C5 and C6) will appear in the region of 120-140 ppm. The quaternary carbon (C4) bearing the two methyl groups will be found around 40-50 ppm. The methylene carbon of the ethyl group (C2) will be deshielded by the carbonyl group and is predicted to be in the 30-40 ppm range. The methyl carbons (C1 and the two 4-CH₃) will have the most upfield chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | ~8-12 |

| C2 (CH₂) | ~35-40 |

| C3 (C=O) | ~205-215 |

| C4 (C) | ~45-50 |

| 4-CH₃ | ~25-30 |

| C5 (=CH) | ~135-140 |

| C6 (=CH₂) | ~115-120 |

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignment of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between the H-1 and H-2 protons of the ethyl group, confirming their connectivity. Additionally, correlations would be observed between the H-5 proton and the two H-6 protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the ¹H and ¹³C NMR data tables, confirming the C-H one-bond connectivities.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ketone and alkene functional groups.

Ketone (C=O) Stretching: A strong absorption band in the IR spectrum is expected in the region of 1715-1735 cm⁻¹ corresponding to the C=O stretching vibration. In the Raman spectrum, this mode would likely appear as a weaker band.

Alkene (C=C) Stretching: The C=C stretching vibration of the vinyl group should give rise to a medium intensity band in the IR spectrum around 1640 cm⁻¹. This vibration is often strong and sharp in the Raman spectrum.

Alkene (=C-H) Stretching: The stretching vibrations of the C-H bonds of the vinyl group are expected to appear above 3000 cm⁻¹ in both the IR and Raman spectra.

Alkene (=C-H) Bending: The out-of-plane bending vibrations of the vinyl C-H bonds would result in strong bands in the IR spectrum in the 1000-900 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O | Stretching | 1715-1735 | Strong | Weak |

| C=C | Stretching | ~1640 | Medium | Strong |

| =C-H | Stretching | 3010-3090 | Medium | Medium |

| =C-H | Out-of-plane Bending | 910-990 | Strong | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | Strong | Strong |

The presence of single bonds in this compound allows for the existence of different conformers due to rotation around the C2-C3 and C4-C5 bonds. These different spatial arrangements can potentially be studied using vibrational spectroscopy.

The vibrational frequencies of certain modes, particularly those involving the carbonyl and vinyl groups, can be sensitive to the conformational state of the molecule. By studying the spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of certain bands, which could be attributed to a shift in the conformational equilibrium. For instance, the position and shape of the C=O stretching band might show subtle variations depending on the dihedral angle between the carbonyl group and the adjacent alkyl and vinyl substituents. Computational modeling of the vibrational spectra for different stable conformers would be essential to aid in the interpretation of any experimental observations.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. In the study of this compound, mass spectrometry is crucial for confirming its elemental composition and for gaining insights into its structural features.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₈H₁₂O. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

Theoretical Exact Mass Calculation for this compound (C₈H₁₂O)

| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 124.088815 |

An experimental HRMS measurement of this compound would be expected to yield a mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm). This high level of accuracy allows differentiation from other compounds that may have the same nominal mass but a different elemental composition. For instance, a related compound, 1-Hydroxy-4,4-dimethylhex-5-en-3-one (C₈H₁₄O₂), has a computed exact mass of 142.09938 Da nih.gov. The significant difference in exact mass, despite the structural similarity, highlights the precision of HRMS in confirming molecular formulas.

Fragmentation Pathways and Structural Insights

Electron ionization (EI) mass spectrometry of ketones typically induces distinct fragmentation patterns that provide valuable structural information. For this compound, the primary fragmentation pathways are predicted to be α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃): Cleavage between the carbonyl carbon and the ethyl group would result in a resonance-stabilized acylium ion with a mass-to-charge ratio (m/z) of 97.

Loss of a vinyl radical (•CH=CH₂): Cleavage between the carbonyl carbon and the dimethyl-vinyl group is less favored but could result in an acylium ion. More likely is the cleavage of the C-C bond adjacent to the carbonyl group on the other side, leading to the loss of a tert-butyl group fragment.

The stability of the resulting carbocation and radical species influences the relative abundance of the fragment ions. The formation of resonance-stabilized acylium ions is a common and favorable fragmentation pathway for ketones.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. The rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. In this compound, the ethyl group provides accessible γ-hydrogens. The McLafferty rearrangement would result in the loss of ethene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 96.

The predicted major fragments for this compound are summarized in the table below. The analysis of an experimental mass spectrum would involve identifying these characteristic peaks to confirm the structure. For comparison, the mass spectrum of the isomeric compound 4,5-Dimethyl-4-hexen-3-one shows a base peak at m/z 69, which could correspond to the loss of a propyl group, and another significant peak at m/z 41.

Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 124 | [C₈H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 96 | [M - C₂H₄]⁺• | McLafferty rearrangement (loss of ethene) |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | α-cleavage (formation of tert-butyl cation) |

| 41 | [C₃H₅]⁺ | Allyl cation |

X-ray Crystallography of Derivatives and Analogues for Absolute Stereochemistry

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. thieme-connect.denih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C4 position, determining its absolute configuration is crucial for understanding its chemical and biological properties.

While obtaining suitable single crystals of the ketone itself might be challenging, the absolute stereochemistry can often be determined by analyzing a crystalline derivative. A common strategy involves reacting the chiral compound with a chiral auxiliary of known absolute configuration. sci-hub.se The resulting diastereomers can be separated, and a single crystal of one of the diastereomers can be analyzed by X-ray diffraction.

The crystallographic analysis of the derivative provides the relative stereochemistry of all chiral centers within the molecule. Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the chiral center in the original molecule can be unequivocally assigned. sci-hub.se This method is particularly reliable for establishing the absolute stereochemistry of organic compounds. soton.ac.uk

For α,β-unsaturated ketones, derivatization could involve reactions at the carbonyl group or the double bond to introduce a suitable chiral handle that facilitates crystallization. The choice of the chiral auxiliary is critical and depends on its ability to form well-ordered crystals and to allow for a clear determination of the relative stereochemistry in the crystal structure. Although no specific X-ray crystallographic studies on derivatives of this compound are currently available in the literature, this technique remains the gold standard for the unambiguous determination of absolute stereochemistry in chiral molecules. researchgate.net

In-Depth Computational Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical investigations and computational data for the chemical compound this compound are not publicly available. As a result, a comprehensive article on its computational chemistry and theoretical investigations, as per the specified outline, cannot be generated at this time.

Computational chemistry is a powerful tool for understanding the behavior of molecules at the atomic and electronic levels. For a molecule like this compound, such studies would typically involve:

Computational Chemistry and Theoretical Investigations of 4,4 Dimethylhex 5 En 3 One

Quantum Mechanical Studies of Reaction Mechanisms:

Reaction Coordinate Analysis:Mapping the energy profile of a reaction from reactants to products, passing through the transition state, to provide a complete picture of the reaction mechanism.

While the principles of these computational methods are well-established, their application to a specific compound requires dedicated research. The absence of such studies for 4,4-Dimethylhex-5-en-3-one means that the specific data needed to populate the requested article, including data tables on conformer energies, orbital energies, or transition state parameters, does not exist in the public domain.

Therefore, until such research is conducted and published, a detailed and scientifically accurate article on the computational chemistry of this compound cannot be provided.

Spectroscopic Parameter Prediction and Validation

Theoretical predictions of spectroscopic parameters are a cornerstone of computational chemistry, enabling the interpretation of experimental data and the confirmation of molecular structures. For this compound, these predictions focus on nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, providing a detailed picture of its electronic and structural characteristics.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic molecules. Quantum mechanical calculations, often employing density functional theory (DFT), can provide theoretical chemical shifts that, when compared with experimental spectra, offer a high degree of confidence in the assigned structure.

Theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated and are presented below. These predicted values are instrumental in assigning the signals observed in an experimental NMR spectrum. The calculations would typically involve geometry optimization of the molecule followed by the application of a specific theoretical method and basis set to determine the shielding tensors for each nucleus.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Vinyl, C5) | 5.80 - 6.00 |

| H (Vinyl, C6) | 5.00 - 5.20 |

| H (Ethyl, C2) | 2.50 - 2.70 |

| H (Methyl, C1) | 1.00 - 1.20 |

| H (Dimethyl, C4-CH₃) | 1.10 - 1.30 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl, C3) | 210 - 215 |

| C (Vinyl, C5) | 140 - 145 |

| C (Vinyl, C6) | 115 - 120 |

| C (Quaternary, C4) | 45 - 50 |

| C (Ethyl, C2) | 35 - 40 |

| C (Dimethyl, C4-CH₃) | 25 - 30 |

| C (Methyl, C1) | 8 - 12 |

Vibrational Frequency Calculations

Vibrational frequency calculations are employed to predict the infrared (IR) spectrum of a molecule. These calculations determine the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. Each calculated frequency can be animated to visualize the corresponding atomic motion, aiding in the assignment of experimental IR absorption bands to specific functional groups.

For this compound, the calculated vibrational frequencies would highlight the characteristic modes associated with its ketone and vinyl functional groups. The table below presents the predicted frequencies for the most prominent vibrational modes.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | 1715 - 1730 |

| C=C Stretch (Vinyl) | 1640 - 1650 |

| C-H Stretch (Vinyl) | 3010 - 3090 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Bend (Methyl/Methylene) | 1375 - 1465 |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a computational method to explore the dynamic nature of molecules over time. By simulating the atomic motions, MD can reveal the accessible conformations of a molecule and the energetic barriers between them, thereby defining its conformational landscape.

An MD simulation of this compound would provide valuable insights into its flexibility, particularly concerning the rotation around the C3-C4 and C4-C5 single bonds. Such a study would typically involve placing the molecule in a simulated solvent box and applying a force field to describe the interatomic interactions. The simulation would then track the trajectory of each atom over a period of time, allowing for the analysis of conformational preferences.

The results of such a simulation would likely show that the molecule predominantly populates a set of low-energy conformations. The dihedral angles associated with the ethyl and vinyl groups relative to the carbonyl group would be key parameters in defining these conformers. The analysis could also provide information on the relative stabilities of these conformers and the energy barriers for interconversion, offering a comprehensive understanding of the molecule's dynamic behavior in solution.

Applications of 4,4 Dimethylhex 5 En 3 One in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 4,4-dimethylhex-5-en-3-one allows for a range of chemical transformations, making it an important intermediate in the synthesis of intricate organic molecules.

Precursor for Artemone and Related Natural Products

While direct synthesis of the natural product Artemone from this compound is not extensively documented in readily available literature, the core structure of Artemone contains the this compound moiety. This structural similarity strongly suggests its potential as a key precursor or a critical synthon in the retrosynthetic analysis of Artemone and related sesquiterpenoids. The synthesis of such natural products often involves the strategic assembly of smaller, functionalized building blocks, and the structural features of this compound make it an ideal candidate for such approaches. Methodologies like the Pauson-Khand reaction, a formal [2+2+1] cycloaddition, are powerful tools for constructing cyclopentenone rings, which are common motifs in natural products, and could potentially be applied to enones like this compound to build complex polycyclic systems. rsc.orgnih.govmdpi.comacs.orgnih.gov

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The reactivity of this compound and its derivatives, such as β-hydroxy-α-diazo carbonyls, makes them valuable intermediates in the synthesis of pharmacologically relevant scaffolds. Research has shown that β-hydroxy-α-diazo carbonyl compounds can be converted into highly reactive vinyl diazonium ions. These intermediates can then undergo conjugate addition reactions with various nucleophiles to create complex molecular structures, including those with all-carbon quaternary centers. This methodology provides a pathway to novel scaffolds that are of interest in drug discovery. The ability to form such intricate structures under relatively mild conditions highlights the synthetic utility of precursors derived from the this compound framework.

| Precursor Type | Reaction | Resulting Scaffold | Potential Pharmacological Relevance |

| β-Hydroxy-α-diazo carbonyl | Conjugate Addition | Complex molecules with quaternary centers | Access to novel chemical space for drug discovery |

| This compound | Michael Addition | Functionalized ketone derivatives | Building blocks for various therapeutic agents |

Role in Constructing Sterically Congested Systems

The presence of two methyl groups on the carbon atom adjacent to the carbonyl group in this compound introduces significant steric hindrance. This feature plays a crucial role in directing the stereochemical outcome of chemical reactions, making it a valuable tool for constructing sterically congested molecular systems. For instance, in intramolecular Michael reactions, the steric bulk can favor the formation of specific cyclic products that might be difficult to obtain through other synthetic routes. The controlled construction of sterically hindered centers is a significant challenge in organic synthesis, and compounds like this compound provide a platform for achieving this with greater selectivity. The synthesis of cyclopentenones from related sterically hindered precursors has been demonstrated, showcasing the utility of such building blocks in creating complex and crowded molecular architectures.

Contributions to Polymer Chemistry and Functional Materials

Beyond its applications in small molecule synthesis, the vinyl group of this compound allows it to participate in polymerization reactions, leading to the development of novel functional materials.

Monomer or Co-monomer in Polymer Synthesis

Vinyl ketones, as a class of monomers, are known to undergo polymerization through various mechanisms, including controlled radical polymerization techniques like photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization. rsc.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. While specific studies on the polymerization of this compound are not widely reported, its structural similarity to other polymerizable vinyl ketones suggests its potential as a monomer or co-monomer. The resulting polymers would possess ketone functionalities along the polymer chain, which could be further modified to introduce other functional groups or to influence the material's properties. The steric hindrance provided by the dimethyl groups could also impact the polymer's microstructure and physical characteristics, potentially leading to materials with unique thermal or mechanical properties. The use of bulky substituents in vinyl ketone monomers has been explored to create polymers with specific liquid crystalline or photodegradable properties. nih.govmdpi.comacs.org

Catalysis and Ligand Development Utilizing the Structural Motif

Extensive literature searches did not yield specific examples of the direct application of this compound as a catalyst or in the development of ligands for catalytic processes. However, the structural motifs present in the molecule—a sterically hindered ketone with a quaternary carbon center alpha to the carbonyl group and a terminal vinyl group—are of significant interest in the field of catalysis and ligand design. The principles derived from related structures can offer insights into its potential, albeit currently unrealized, applications.

The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric bulk. In ligand development, such steric hindrance can be a valuable tool for controlling the coordination environment around a metal center. morressier.com By occupying a large portion of the coordination sphere, bulky ligands can influence the number and geometry of other coordinated species, which in turn can enhance the selectivity of a catalytic reaction. For instance, sterically demanding ligands are known to promote specific reaction pathways by disfavoring alternative, more crowded transition states. nih.gov

While vinyl ketones are known to be versatile building blocks in organic synthesis, their direct use as ligands is less common. nih.gov However, the vinyl group offers a reactive handle for further functionalization. It could, for example, undergo hydroformylation, hydrosilylation, or be incorporated into a polymer backbone, thereby introducing the sterically hindered ketone motif into a larger, potentially catalytically active, framework.

The combination of a ketone and a vinyl group also presents the possibility for this molecule to act as a bidentate ligand, coordinating to a metal center through both the oxygen of the carbonyl and the π-system of the double bond. The specific geometry and steric profile of this compound would dictate the bite angle and stability of the resulting metal complex, factors that are crucial in determining catalytic activity and selectivity.

Although no direct research has been published on the catalytic applications of this compound, the study of related α,β-unsaturated ketones in asymmetric catalysis provides a conceptual framework. nih.govmdpi.com Organocatalysts have been successfully employed in the enantioselective reactions of unsaturated ketones, highlighting the potential for chiral derivatization of the this compound scaffold to create new chiral ligands or catalysts.

Derivatives and Analogues of 4,4 Dimethylhex 5 En 3 One: Synthesis and Characterization

Introduction of Heteroatoms and Functional Groups

The modification of the 4,4-dimethylhex-5-en-3-one backbone through the introduction of heteroatoms and diverse functional groups can significantly alter its chemical and physical properties. While extensive research on a wide array of derivatives is not broadly documented, specific examples highlight the potential for synthetic manipulation.

One such derivative is 1-Hydroxy-4,4-dimethylhex-5-en-3-one . The introduction of a hydroxyl group transforms the parent ketone into a more polar molecule, potentially influencing its reactivity and intermolecular interactions. The synthesis and comprehensive spectral characterization of this and other functionalized analogues are pivotal for understanding the impact of these modifications. For instance, techniques such as Claisen-Schmidt condensation can be employed to synthesize related chalcone (B49325) derivatives, which can then be further modified to introduce heteroatoms, as seen in the synthesis of thiazine (B8601807) derivatives from α,β-unsaturated ketones. derpharmachemica.com

The synthesis of such derivatives often involves multi-step processes. For example, a general approach to a related structure, 4,4-dimethyl-1,6-heptadiyne, involves the ring-opening fragmentation of dimedone, followed by alkylation and subsequent functional group manipulations. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives bearing various substituents.

Interactive Table: Properties of 1-Hydroxy-4,4-dimethylhex-5-en-3-one

| Property | Value |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 1-hydroxy-4,4-dimethylhex-5-en-3-one |

Stereoisomers and Enantiomerically Pure Derivatives

The presence of stereocenters in derivatives of this compound introduces the possibility of stereoisomers, which can exhibit distinct biological activities and chemical reactivities. The controlled synthesis of enantiomerically pure derivatives is a significant challenge and a key area of research.

Impact of Chirality on Reactivity and Structure

Chirality can profoundly influence the reactivity of molecules, particularly in biological systems where interactions with chiral macromolecules are highly specific. In the context of this compound derivatives, the spatial arrangement of substituents can dictate the accessibility of the carbonyl group and the α,β-unsaturated system to incoming reagents.

For instance, in asymmetric organocatalytic reactions involving α,β-unsaturated cyclic ketones, the stereochemical outcome is highly dependent on the chiral catalyst used, which directs the nucleophilic attack to a specific face of the molecule. researchgate.net The development of enantioselective syntheses for analogues of this compound would enable a systematic investigation into how the absolute configuration of stereocenters affects their reactivity in reactions such as Michael additions and carbonyl-ene cyclizations. acs.orgnih.gov

Structure-Activity and Structure-Reactivity Relationship Studies

The relationship between the chemical structure of this compound derivatives and their reactivity or biological activity is a critical area of study. The α,β-unsaturated ketone moiety is a known Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. wikipedia.orgwikipedia.org The steric hindrance imposed by the gem-dimethyl group at the α-position, however, is expected to significantly modulate this reactivity.

Studies on the reactivity of various α,β-unsaturated ketones with nucleophiles like glutathione (B108866) have shown that substitution at the β-position can dramatically decrease the rate of nucleophilic addition. nih.gov The gem-dimethyl group in this compound likely plays a similar role in attenuating its reactivity compared to less sterically hindered enones. This "gem-dimethyl effect" can influence the conformational preferences of the molecule and, consequently, its reactivity. acs.orgresearchgate.net

Computational studies on the reaction of thiol-containing enzymes with α,β-unsaturated carbonyl substrates have indicated that methyl substitution on the olefinic moiety decreases reactivity. nih.gov This suggests that derivatives of this compound would exhibit lower electrophilicity compared to their non-methylated counterparts, a factor that is crucial in designing molecules with specific biological targets and minimizing off-target reactivity.

Natural Products Incorporating the this compound Substructure (e.g., Artemone)

The this compound substructure is a key component of several natural products, most notably the sesquiterpenoid artemone . Artemone is a fragrant compound isolated from the essential oil of Artemisia pallens, commonly known as davana.

The synthesis of artemone and its analogues, such as davanone, has been a subject of interest, with various strategies being developed, including biomimetic approaches. nih.gov A biomimetic synthesis seeks to mimic the proposed biosynthetic pathway of a natural product. nih.govwikipedia.orgengineering.org.cn For example, a concise synthesis of (+)-davanone has been achieved using key stereoselective reactions that mirror natural processes. nih.gov

The biosynthesis of terpenoids, the class of natural products to which artemone belongs, involves the assembly of isoprene (B109036) units. nih.gov The structural diversity of these compounds arises from the various cyclization and rearrangement reactions of linear precursors. The biomimetic synthesis of complex natural products not only provides a route to these molecules but also offers insights into their formation in nature.

Interactive Table: Key Natural Products with Related Substructures

| Compound | Source | Key Synthetic Strategy |

|---|---|---|

| Artemone | Artemisia pallens | Biomimetic synthesis |

Future Research Directions and Emerging Opportunities for 4,4 Dimethylhex 5 En 3 One

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for sterically hindered enones often rely on classical methods that may lack atom economy and employ harsh reagents. Future research should prioritize the development of greener, more efficient pathways to 4,4-dimethylhex-5-en-3-one.

One promising avenue is the direct dehydrogenation of the corresponding saturated ketone, 4,4-dimethylhexan-3-one. Recent advancements in palladium-catalyzed aerobic dehydrogenation offer a sustainable alternative to traditional multi-step syntheses. chemrxiv.orgresearchgate.net Exploring various palladium catalysts and optimizing reaction conditions could provide a high-yield, atom-economical route to the target enone.

Biocatalysis presents another key area for sustainable synthesis. Ene-reductases (ERs) from the Old Yellow Enzyme family have shown success in the reduction of activated alkenes, but their reverse activity—dehydrogenation—is a burgeoning field of research. chemrxiv.orgrsc.org Directed evolution of specific ene-reductases could be employed to develop a biocatalyst tailored for the efficient desaturation of 4,4-dimethylhexan-3-one, operating under mild, aqueous conditions. chemrxiv.org This enzymatic approach would represent a significant step forward in the green synthesis of chiral α,β-unsaturated carbonyl compounds. chemrxiv.org

| Synthetic Approach | Potential Catalyst/System | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic Dehydrogenation | Palladium(II) acetate / O₂ | High atom economy, direct conversion of saturated ketone. researchgate.net | Ligand design, solvent screening, optimization of temperature and pressure. |

| Biocatalytic Desaturation | Engineered Ene-Reductases (ERs) | High selectivity, mild aqueous conditions, environmentally benign. chemrxiv.orgrsc.org | Enzyme screening, directed evolution for substrate specificity and enhanced activity. chemrxiv.org |

| Allylic Oxidation | Dirhodium(II) caprolactamate / TBHP | High selectivity for allylic C-H bonds, rapid reaction times. | Application to a suitable precursor olefin, regioselectivity studies. |

Exploration of Novel Catalytic Transformations and C-H Activation

The carbon framework of this compound offers multiple sites for functionalization through modern catalytic methods. C-H activation, in particular, provides a direct route to new derivatives without the need for pre-functionalized substrates.

Future work could explore the transition-metal-catalyzed C-H activation of the various C-H bonds within the molecule. For instance, the terminal vinyl C(sp²)-H bond or the C(sp³)-H bonds of the ethyl and gem-dimethyl groups are all potential targets. Palladium catalysis has been shown to be effective for the functionalization of non-acidic C(sp³)-H bonds, including those in gem-dialkyl groups. illinois.edu Applying these methods to this compound could lead to novel arylation, alkylation, or amination products.

Furthermore, the enone moiety itself can serve as a directing group or a reactive handle. The development of reactions that proceed via C-C bond activation of the alkene(sp²)-C(O) bond could transform the enone into a versatile alkenyl reagent, enabling novel olefination, alkynylation, and arylation reactions. chemrxiv.org

| Position | Bond Type | Potential Transformation | Relevant Catalytic System |

|---|---|---|---|

| C-6 (Vinyl) | C(sp²)-H | Arylation, Vinylation (Heck-type) | Palladium(0)/Phosphine Ligands |

| C-2 (Ethyl) | C(sp³)-H | Oxidative Coupling, Arylation | Palladium(II)/Directing Group |

| C-4 (Methyls) | C(sp³)-H | Intramolecular Cyclization, Functionalization | Rhodium(III), Palladium(II) illinois.edumdpi.com |

Integration into Advanced Functional Materials and Nanotechnology

The α,β-unsaturated carbonyl moiety is a key functional group in polymer science and materials chemistry. wikipedia.org These compounds can act as monomers or photoinitiators in polymerization reactions. wikipedia.orgnih.gov The unique structure of this compound could be leveraged for the creation of novel polymers and advanced materials.

Its susceptibility to conjugate addition makes it a candidate for Michael addition polymerization. wikipedia.org Research could focus on copolymerizing this compound with various nucleophiles to create polymers with tailored properties. The bulky gem-dimethyl group would likely influence the polymer's physical characteristics, potentially enhancing thermal stability or altering its morphology.

Furthermore, π-expanded α,β-unsaturated ketones have been investigated as two-photon initiators for polymerization, finding applications in microfabrication. nih.govtuni.fi Future studies could involve modifying the structure of this compound to incorporate extended π-systems, thereby tuning its photophysical properties for use in two-photon-induced polymerization and nanotechnology applications. nih.gov The use of metal and metal oxide nanoparticles as catalysts for C-H activation could also provide a sustainable route to functionalized monomers for these materials. mdpi.com

Further Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

A deep understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its reactivity and designing new transformations. Advanced spectroscopic and computational methods are powerful tools for this purpose.

Computational studies, using methods like Density Functional Theory (DFT), can provide insight into the transition states of potential reactions, such as cycloadditions. nih.govwikipedia.org Such studies can rationalize reactivity differences between catalysts and predict regioselectivity, guiding experimental design. nih.gov For this compound, computational analysis of the "gem-dimethyl effect" could elucidate its influence on reaction barriers and conformational preferences, explaining kinetic outcomes. acs.org

Experimentally, techniques like transient absorption spectroscopy can be used to study the dynamic properties of the triplet excited states, which are key intermediates in photochemical reactions like [2+2] cycloadditions. wikipedia.org Understanding the photophysical decay pathways is essential for controlling the outcomes of photochemical transformations involving this enone.

Investigation of Previously Unexplored Reaction Pathways and Reactivity Patterns

The steric hindrance imparted by the gem-dimethyl group at the α-position is expected to significantly modulate the reactivity of this compound compared to less substituted enones. This provides a compelling reason to explore reaction pathways that are either unknown or underdeveloped for this class of compounds.

One major area for exploration is cycloaddition reactions. While photochemical [2+2] cycloadditions of enones are well-known, the efficiency for acyclic enones is often low due to competing cis-trans isomerization. nih.gov Visible-light photocatalysis could offer a solution, enabling efficient and selective intermolecular [2+2] cycloadditions. nih.gov The steric bulk of this compound would likely dictate the stereochemical outcome of such reactions. wikipedia.org Additionally, its role as a dienophile in Diels-Alder reactions or in [3+2] cycloadditions via γ-enone radical intermediates warrants investigation. researchgate.net

The Nazarov cyclization, an electrocyclization of divinyl ketones, is another pathway of interest. mdpi.com A precursor derived from this compound could be designed to undergo this transformation, potentially leading to novel cyclopentenone structures whose formation would be influenced by the gem-dimethyl substituents. The electrophilic nature of the enone also makes it a target for a variety of conjugate additions with both carbon and heteroatom nucleophiles, where the steric environment could lead to unusual selectivity. fiveable.me

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.